2-Methoxy-3-methyl-5-nitro-benzoic acid
Description
2-Methoxy-3-methyl-5-nitrobenzoic acid (C₉H₉NO₅) is a substituted benzoic acid derivative featuring a methoxy group at position 2, a methyl group at position 3, and a nitro group at position 3. Its structure is characterized by the interplay of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) substituents, which influence its acidity, solubility, and reactivity. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry .
Properties
IUPAC Name |
2-methoxy-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-6(10(13)14)4-7(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXQWRURYAHEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
Key structural analogs include compounds with varying substituent positions or additional functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Preparation Methods
Starting Material: 2-Methoxy-3-methylbenzoic Acid
A direct approach involves nitrating 2-methoxy-3-methylbenzoic acid. The methoxy group at position 2 acts as a strong ortho/para director, while the methyl group at position 3 introduces steric effects that influence nitro placement.
Reaction Conditions
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Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.
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Regioselectivity: The nitro group preferentially occupies position 5 (para to the methoxy group) due to reduced steric hindrance compared to position 6.
Mechanistic Insights
The electron-donating methoxy group activates the ring, favoring electrophilic attack. However, the deactivating carboxylic acid group at position 1 moderates reactivity, necessitating strong nitrating conditions. Steric hindrance from the methyl group at position 3 further directs nitration to position 5.
Stepwise Introduction of Functional Groups
Route 1: Sequential Nitration and Methoxylation
This route begins with m-toluic acid (3-methylbenzoic acid), leveraging its commercial availability and well-characterized reactivity.
Step 1: Nitration of m-Toluic Acid
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Regioselectivity: The nitro group occupies position 2 due to the meta-directing effect of the carboxylic acid group.
Step 2: Reduction and Methoxylation
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Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.
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Diazotization and Hydrolysis: Treatment with NaNO₂/HCl followed by H₂O introduces a hydroxyl group at position 2.
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Methylation: Reaction with methyl iodide (CH₃I) and K₂CO₃ in DMF installs the methoxy group.
Step 3: Renitration
Nitration of 2-methoxy-3-methylbenzoic acid under controlled conditions introduces the nitro group at position 5 (yield: 65–70%).
Route 2: Esterification-Nitration-Hydrolysis
To mitigate the deactivating effect of the carboxylic acid group during nitration, this route employs a methyl ester intermediate.
Step 1: Esterification
Step 2: Nitration
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Conditions: HNO₃/Ac₂O at −10°C, followed by gradual warming to 30°C.
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Product: Methyl 2-methoxy-3-methyl-5-nitrobenzoate (yield: 72% after recrystallization).
Step 3: Hydrolysis
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Conditions: NaOH (aq.), reflux, followed by acidification with HCl.
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Product: 2-methoxy-3-methyl-5-nitrobenzoic acid (yield: 90%).
Industrial Production and Optimization
Continuous-Flow Nitration
Modern industrial processes employ continuous-flow reactors to enhance safety and yield:
Solvent and Catalyst Optimization
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Solvent: Acetic acid improves nitro group regioselectivity compared to sulfuric acid.
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Catalyst: Zeolites or sulfonated resins reduce byproduct formation in esterification steps.
Reaction Conditions and Optimization
Nitration Variables
Q & A
Q. Why do computational predictions of solubility conflict with experimental data for this compound?
- Methodology : COSMO-RS or Hansen Solubility Parameters may underestimate hydrogen bonding from -NO₂ and -COOH groups. Experimental determination via shake-flask method (in PBS/ethanol mixtures) provides accurate data. Compare with 5-ethoxy-2-fluoro-3-(methylthio)benzoic acid, where hydrophobic substituents dominate solubility .
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